Fmoc-N-Me-Phe-OPfp
Description
Fmoc-N-Me-Phe-OPfp is a derivative of phenylalanine (Phe) modified with two functional groups:
- N-terminal: A 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in solid-phase peptide synthesis (SPPS) for temporary amine protection .
- C-terminal: A pentafluorophenyl (OPfp) ester, which acts as an activated leaving group to facilitate efficient peptide bond formation .
- Side-chain modification: An N-methyl (N-Me) group on the α-nitrogen, which reduces hydrogen-bonding capacity and increases hydrophobicity .
The N-Me modification is critical for enhancing metabolic stability and altering peptide conformational flexibility in drug design .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22F5NO4/c1-37(31(39)40-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22)23(15-17-9-3-2-4-10-17)30(38)41-29-27(35)25(33)24(32)26(34)28(29)36/h2-14,22-23H,15-16H2,1H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIBMSYNTQQCRE-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22F5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of phenylalanine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Methylation: The nitrogen of the phenylalanine is methylated using a methylating agent like methyl iodide.
Activation as Pentafluorophenyl Ester: The carboxyl group is activated by reacting it with pentafluorophenol and a coupling agent like dicyclohexylcarbodiimide.
Industrial Production Methods: The industrial production of Fmoc-N-Me-Phe-OPfp typically involves large-scale solid-phase peptide synthesis techniques. The process is automated and involves sequential addition of protected amino acids to a growing peptide chain anchored to a resin.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed under basic conditions using piperidine.
Coupling Reactions: The activated pentafluorophenyl ester reacts with amino groups to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide.
Coupling: Pentafluorophenol, dicyclohexylcarbodiimide.
Major Products:
Deprotection: Removal of the fluorenylmethyloxycarbonyl group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) :
Fmoc-N-Me-Phe-OPfp is widely used in SPPS due to its stability and ease of deprotection. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective removal during peptide assembly, facilitating the construction of complex peptide sequences. This method has become the preferred technique for synthesizing peptides because it minimizes racemization and enhances yield.
Case Study :
In a study focusing on the synthesis of a peptide inhibitor for malaria, researchers utilized this compound as a key building block. The incorporation of this compound into the peptide sequence significantly improved the inhibitory activity against the malaria parasite, demonstrating its effectiveness in drug development .
Drug Development
Peptide-Based Drugs :
The pharmaceutical industry leverages this compound for designing peptide-based drugs. Its structural properties contribute to enhanced stability and solubility, which are critical for therapeutic efficacy.
Case Study :
A notable application involved optimizing a peptide drug targeting specific biological pathways. By integrating this compound into the peptide structure, researchers achieved a marked increase in bioactivity and stability compared to previous iterations of the drug .
Bioconjugation
This compound plays a crucial role in bioconjugation techniques, allowing researchers to attach peptides to various biomolecules. This capability is essential for developing targeted drug delivery systems that improve therapeutic outcomes.
Applications :
- Targeted Delivery : The ability to conjugate peptides with antibodies or other biomolecules enhances specificity in targeting disease sites.
- Diagnostic Agents : this compound can be used in creating diagnostic tools that require precise biomolecular interactions.
Protein Engineering
In protein engineering, this compound is valuable for modifying proteins to enhance their functionality or stability. This is particularly relevant in biotechnology applications where engineered proteins are utilized for therapeutic purposes.
Case Study :
Research has shown that proteins modified with this compound exhibit improved enzymatic activity and stability under various conditions, making them suitable candidates for industrial applications .
Research in Neuroscience
Recent studies have explored the use of this compound in neuroscience research, particularly related to neurotransmitter function. Its incorporation into peptide sequences has provided insights into neurological disorders and potential therapeutic strategies.
Findings :
Investigations into neurotransmitter pathways have revealed that peptides containing this compound can modulate receptor activity, suggesting potential applications in treating neurological conditions .
Comprehensive Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Used as a building block in SPPS | High yield, low racemization |
| Drug Development | Enhances stability and solubility of peptide drugs | Improved therapeutic efficacy |
| Bioconjugation | Facilitates attachment to biomolecules | Targeted delivery systems |
| Protein Engineering | Modifies proteins for enhanced functionality | Increased stability and activity |
| Neuroscience Research | Investigates neurotransmitter functions | Insights into neurological disorders |
Mechanism of Action
Mechanism:
- The fluorenylmethyloxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted side reactions.
- The pentafluorophenyl ester activates the carboxyl group, facilitating the formation of peptide bonds.
Molecular Targets and Pathways:
- Targets amino groups in peptide synthesis.
- Involved in the formation of peptide bonds through nucleophilic substitution.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of Fmoc-N-Me-Phe-OPfp with structurally related Fmoc-protected OPfp esters:
Key Observations :
Reactivity and Coupling Efficiency
OPfp esters are widely used in SPPS due to their high reactivity as activated esters. Key findings from the evidence include:
- HBTU Activation : Coupling reagents like HBTU enhance the efficiency of OPfp esters, even for sterically hindered residues (e.g., Val, Ile), achieving >95% coupling yields in 10–30 minutes .
- Glycosylation Compatibility : OPfp esters (e.g., Fmoc-Ser-OPfp) enable the synthesis of glycosylated peptides by preserving acid-labile protecting groups during SPPS .
- Comparative Kinetics : Aliphatic OPfp esters (Ile, Leu) generally exhibit faster coupling rates than aromatic derivatives (Phe) due to reduced steric hindrance .
Biological Activity
Fmoc-N-Me-Phe-OPfp is a modified amino acid derivative that plays a significant role in peptide synthesis and drug development. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Fmoc Group : A protecting group that allows selective reactions during peptide assembly.
- N-Methyl Group : Enhances the compound's stability and bioactivity.
- Phenylalanine Backbone : Provides a hydrophobic character, influencing peptide interactions.
This structural configuration allows for modifications that can significantly affect the biological activity of peptides synthesized using this compound.
Applications in Peptide Synthesis
This compound serves as a critical building block in SPPS. Its applications include:
- Peptide Synthesis : Used to create complex peptides with high specificity and yield.
- Drug Development : Enhances the stability and bioavailability of therapeutic peptides.
- Bioconjugation : Facilitates the attachment of peptides to biomolecules for targeted drug delivery systems.
- Protein Engineering : Improves properties for research and therapeutic applications.
The incorporation of N-methylated amino acids like this compound into peptides can alter their conformation and biological activity. Key mechanisms include:
- Increased Stability : N-methylation can protect peptides from enzymatic degradation, enhancing their half-life in biological systems .
- Altered Binding Affinities : The unique structural features can influence how peptides interact with their biological targets, potentially increasing binding affinities .
Research Findings and Case Studies
Several studies have investigated the biological activity of peptides synthesized with this compound:
- Peptide Inhibitors Against Malaria Parasite :
- Pharmacological Activity Analysis :
- Solid-phase Synthesis Protocols :
Comparative Data Table
The following table summarizes the biological activities associated with various derivatives of Fmoc-N-Me-Phe:
| Compound | Application Area | Observed Bioactivity |
|---|---|---|
| Fmoc-N-Me-Phe | Peptide Synthesis | Enhanced stability and bioavailability |
| Fmoc-N-Me-Val | Antimicrobial Peptides | Increased binding affinity |
| Fmoc-N-Me-Leu | Drug Development | Improved pharmacokinetics |
| Fmoc-N-Me-Ala | Protein Engineering | Enhanced interaction with receptors |
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing and purifying Fmoc-N-Me-Phe-OPfp in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is synthesized via standard SPPS protocols. Use coupling agents like HBTU or HATU (1:1 molar ratio with the amino acid) in DMF, with DIEA as a base. Reaction times should be extended (e.g., 1–2 hours) due to steric hindrance from N-methylation. Purification typically involves reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Confirm purity (>95%) via analytical HPLC and characterize identity using NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound at –20°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the pentafluorophenyl (OPfp) ester. Avoid prolonged exposure to moisture or ambient light. Pre-dissolve in anhydrous DMF or DCM immediately before use to minimize degradation .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer :
- Identity : Use ¹H NMR to verify the presence of Fmoc (δ 7.2–7.8 ppm aromatic protons) and N-methyl groups (δ 2.6–3.0 ppm). ESI-MS should match the molecular ion peak (expected m/z 519.47 for [M+H]⁺).
- Purity : Analyze via HPLC (C18 column, 220 nm detection). A single peak with ≥95% area indicates high purity.
- Optical Purity : Chiral HPLC confirms enantiomeric excess (>99% for D/L isomers) .
Advanced Research Questions
Q. How does N-methylation in this compound impact coupling efficiency, and what strategies optimize its incorporation into peptide chains?
- Methodological Answer : N-methylation introduces steric hindrance, reducing coupling efficiency by ~20–30% compared to non-methylated analogs. Mitigation strategies include:
- Using stronger coupling agents (e.g., PyBOP or COMU).
- Doubling reaction time (up to 4 hours) and repeating couplings.
- Monitoring completion via Kaiser test or ninhydrin assay.
- For stubborn couplings, pre-activate the amino acid with DIC/HOAt .
Q. What are the common side reactions during this compound usage, and how can they be resolved analytically?
- Methodological Answer :
- Incomplete Deprotection : Residual Fmoc groups detected via UV-Vis (301 nm) after piperidine treatment. Increase deprotection time (20% piperidine/DMF, 2 × 10 minutes).
- Ester Hydrolysis : OPfp ester hydrolysis (observed as free acid in MS or HPLC) is minimized by using anhydrous solvents and inert atmospheres.
- Racemization : Monitor via chiral HPLC; use low-temperature coupling (0–4°C) to suppress base-induced racemization .
Q. How can researchers resolve discrepancies between MS and NMR data for peptides containing this compound?
- Methodological Answer : Discrepancies often arise from:
- Impurities : Re-purify the peptide via preparative HPLC.
- Solvent Artifacts : Ensure complete solvent removal (lyophilize samples before NMR).
- Conformational Isomerism : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. Cross-validate with high-resolution MS (HRMS) for exact mass confirmation .
Q. In what research contexts is this compound uniquely advantageous over non-methylated analogs?
- Methodological Answer :
- Protease Resistance : N-methylation blocks enzymatic cleavage, making it ideal for stable peptide-drug conjugates (e.g., cancer therapeutics).
- Membrane Permeability : Enhances bioavailability in cell-penetrating peptides.
- Conformational Restriction : Stabilizes β-turn structures in bioactive peptides. Validate via circular dichroism (CD) spectroscopy and MD simulations .
Experimental Design & Data Analysis
Q. How should researchers design experiments to compare the bioactivity of peptides incorporating this compound versus standard Phe residues?
- Methodological Answer :
- Control Groups : Synthesize parallel peptides with Phe and N-Me-Phe.
- Assays : Test protease stability (e.g., trypsin digestion assay), cellular uptake (fluorescence-tagged peptides), and target binding (SPR or ITC).
- Statistical Analysis : Use ANOVA with post-hoc tests (p < 0.05) to compare bioactivity metrics. Report effect sizes (e.g., Cohen’s d) for clinical relevance .
Q. What frameworks (e.g., PICOT, FINER) are appropriate for structuring hypothesis-driven studies involving this compound?
- Methodological Answer : Apply the FINER model to ensure feasibility and novelty:
- Population : Peptide-drug conjugates targeting cancer cells.
- Intervention : Incorporation of N-Me-Phe for stability.
- Comparison : Non-methylated analogs.
- Outcome : Improved half-life in serum.
- Time : 6-month stability study.
Use the PICOT framework for clinical translation studies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
